

A Comparative Guide to Proficiency Testing Schemes for Phosalone Analysis in Food

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Compound of Interest

Compound Name: **Phosalone**

Cat. No.: **B1677705**

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For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) schemes are a cornerstone of laboratory quality assurance, providing an objective assessment of a laboratory's performance for specific analyses. This guide offers a comparative overview of proficiency testing schemes relevant to the analysis of the organophosphate insecticide **Phosalone** in food matrices, presenting available performance data and outlining common experimental protocols.

Overview of Leading Proficiency Testing Providers

Several organizations are prominent in offering proficiency testing for pesticide residues in food, which typically include a broad range of analytes, including **Phosalone**. The main providers include the European Union Reference Laboratories (EURLs), FAPAS (a part of Fera Science Ltd.), TestQual, and AOAC International. These organizations regularly conduct PTs on various food matrices, such as fruits, vegetables, and cereals. While participation is often voluntary, it is a crucial requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025.

Performance Data for Phosalone Analysis: A Case Study

Detailed, publicly available performance data for **Phosalone** across multiple proficiency testing schemes is limited. However, the final report of the European Union Proficiency Test for Fruits

and Vegetables 18 (EUP-T-FV-18) provides a valuable dataset for the analysis of **Phosalone** in a spinach homogenate.

In this specific proficiency test, the assigned value for **Phosalone** was 0.082 mg/kg. A total of 167 laboratories submitted quantitative results for **Phosalone**. The performance of these laboratories is summarized in the table below, using z-scores as a standardized measure of deviation from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

This data from the EURL-FV-18 scheme indicates a high level of proficiency among the participating laboratories for the analysis of **Phosalone** in a complex food matrix like spinach.

Experimental Protocols for Phosalone Analysis

The analytical methods employed by laboratories participating in proficiency tests for pesticide residues are generally based on well-established, validated procedures. The most common approach for multi-residue analysis, including **Phosalone**, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by chromatographic separation and detection.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food. A typical workflow is as follows:

- Homogenization: A representative portion of the food sample (e.g., 10-15 grams of spinach) is homogenized to ensure uniformity.
- Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile. For acidic pesticides, a small amount of acid may be added.
- Salting-Out: A mixture of salts, commonly magnesium sulfate and sodium chloride (or sodium acetate), is added to the solvent extract. This step induces phase separation

between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material, such as primary secondary amine (PSA), to remove interfering matrix components like organic acids and sugars. For highly pigmented matrices like spinach, graphitized carbon black (GCB) may also be included to remove chlorophyll.
- **Final Extract:** After centrifugation, the cleaned-up extract is ready for instrumental analysis.

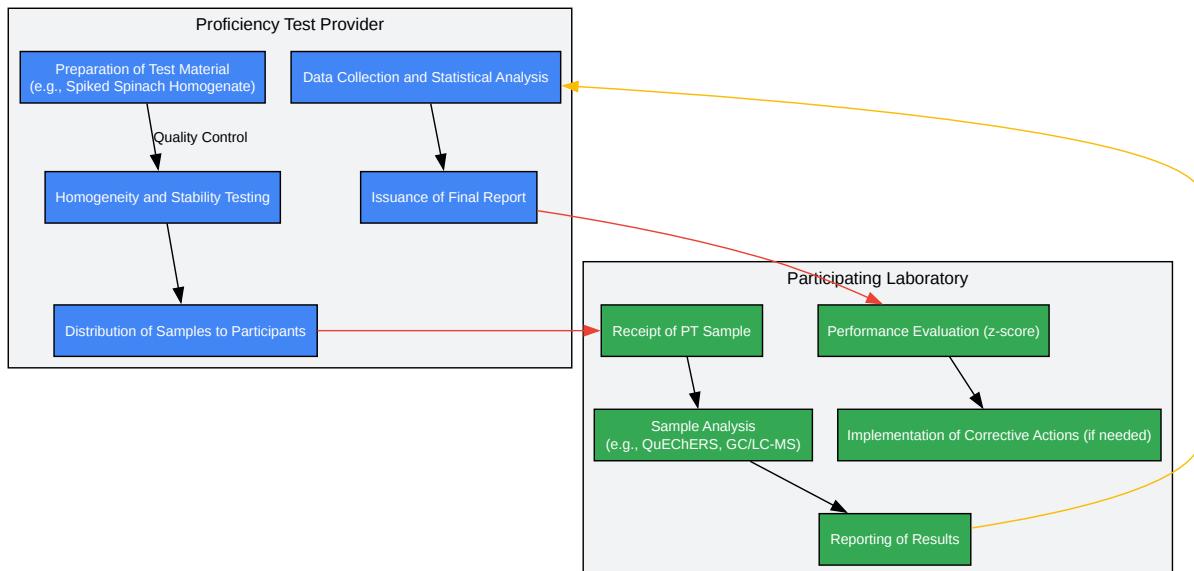
Instrumental Analysis

The determination of **Phosalone** is typically performed using either gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

- **Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS):** GC is a suitable technique for the analysis of thermally stable and volatile compounds like **Phosalone**. When coupled with a mass spectrometer, it provides high selectivity and sensitivity for identification and quantification. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** LC-MS/MS is a powerful and versatile technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile. It offers excellent sensitivity and is often the method of choice for multi-residue analysis in complex matrices.

Proficiency Testing Workflow

The general workflow of a proficiency testing scheme for **Phosalone** analysis can be visualized as a structured process involving the provider and the participating laboratories.

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Proficiency Testing Workflow for **Phosalone** Analysis

Conclusion

Proficiency testing is an indispensable tool for laboratories conducting **Phosalone** analysis in food. While comprehensive, directly comparative data across different PT schemes for **Phosalone** is not always readily available, the detailed reports from providers like the EURL offer valuable insights into the performance of the analytical community. The high rate of satisfactory performance in the EURL-FV-18 scheme suggests that the commonly employed analytical methods, such as QuEChERS extraction followed by GC-MS or LC-MS/MS analysis, are robust and effective for the determination of **Phosalone** in challenging food matrices.

Regular participation in these schemes is crucial for laboratories to demonstrate their competence, identify potential areas for improvement, and ultimately contribute to ensuring food safety.

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